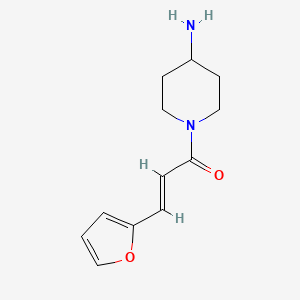
(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as 2-furanone, is an organic compound belonging to the class of furanones. It is a white solid with a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol. 2-furanone is a versatile compound with a range of applications in the fields of chemistry, biochemistry, medicine, and pharmacology. It is widely studied for its potential as a therapeutic agent and as a tool in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Solvatochromic Effects
Research on chalcone derivatives, such as the study of their photophysical properties, has shown significant interest due to their potential applications. For instance, chalcones containing furan rings exhibit notable solvatochromic effects, which are shifts in absorption and fluorescence spectra in response to solvent polarity changes. This characteristic can be valuable in developing sensors and understanding intramolecular charge transfer mechanisms (Kumari et al., 2017).
Antibacterial Activity
Chalcone derivatives synthesized from reactions involving furan units have been explored for their antimicrobial properties. A study on novel synthesized pyrazole derivatives from furan-containing chalcones demonstrated significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Khumar et al., 2018). These findings indicate the potential of furan-containing compounds in developing new antimicrobial agents.
Antioxidant Agents
Another area of interest is the synthesis of chalcone derivatives for their antioxidant properties. Catalytic synthesis of novel chalcone derivatives incorporating furan rings has shown these compounds to be highly potent antioxidants (Prabakaran et al., 2021). This application is crucial in pharmaceuticals and nutraceuticals, where antioxidants play a vital role in combating oxidative stress-related diseases.
Nonlinear Optical Materials
Furan-based chalcone materials are also being researched for their potential in nonlinear optical applications. The synthesis and growth of novel methyl furan-based chalcone crystals have shown promising results, with higher second harmonic generation efficiency than standard materials (Satheeshchandra et al., 2020). These findings open up possibilities for their use in optoelectronic devices.
Eigenschaften
IUPAC Name |
(E)-1-(4-aminopiperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-5-7-14(8-6-10)12(15)4-3-11-2-1-9-16-11/h1-4,9-10H,5-8,13H2/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBALOVOIRMNRDV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N)C(=O)/C=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



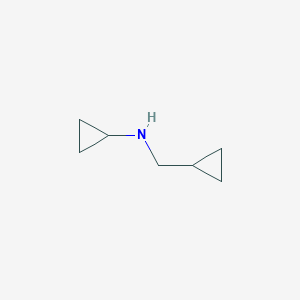
amine](/img/structure/B1486472.png)

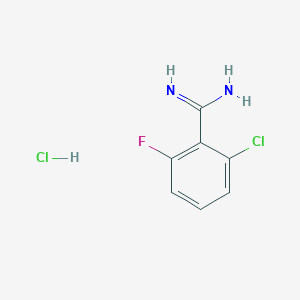
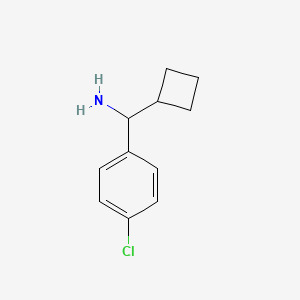
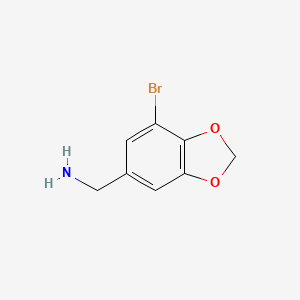
![2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1486478.png)
![N-[(4-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486479.png)

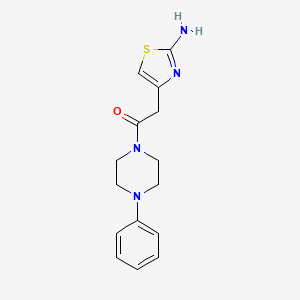
![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)

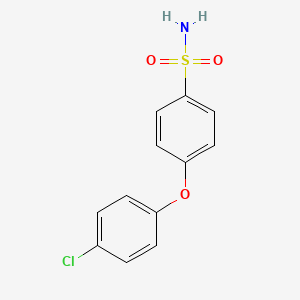
![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)